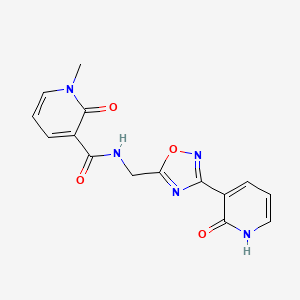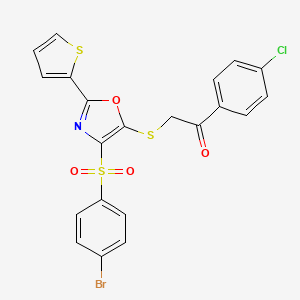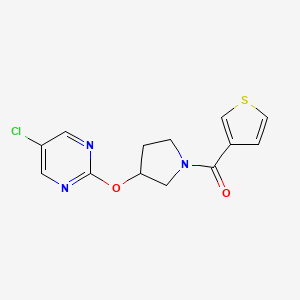
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid, also known as EBIO, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potassium channel activator, which means that it can activate the flow of potassium ions across cell membranes. This property has made EBIO a valuable tool in the study of ion channels and their role in various physiological processes.
Aplicaciones Científicas De Investigación
Industrial and Environmental Applications
Polymer Production and Applications : Acrylamide, a synthetic monomer, is utilized extensively in the creation of polymers like polyacrylamide. These polymers are instrumental in water and wastewater treatment, paper processing, and mining. The research into acrylamide's formation, especially its link to the Maillard reaction, sheds light on its role in industrial applications and the potential risks associated with its presence in heat-treated foods (Taeymans et al., 2004).
Toxicological Review of Acrylates : Lower alkyl acrylate monomers, including ethyl acrylate, are primary components in acrylic polymers used in various products. Despite limited potential for environmental exposure, occupational exposure remains a concern. Comprehensive reviews have been undertaken to assess the carcinogenicity, mutagenicity, and genotoxicity of these acrylates, suggesting that they follow a non-genotoxic mechanism, thereby limiting potential human cancer hazards (Suh et al., 2018).
Biomedical Applications
Plasma Polymerization for Biomedical Use : Non-thermal plasma is a novel method for modifying polymeric surfaces without impacting the material's bulk. Plasma polymerization of organic compounds like acrylic acid is used to produce thin films with specific surface chemistries. These films are particularly beneficial in regenerative medicine and biomolecule immobilization processes. The review emphasizes the potential of acrylic acid-based coatings in enhancing cell growth and proliferation in biomedical applications (Bitar et al., 2018).
Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid derivatives, including (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid, have been studied extensively for their anticancer properties. These compounds offer various reactive sites for modifications, leading to a rich tradition in medicinal research. The review provides a comprehensive compilation of the synthesis and biological evaluation of cinnamoyl acids and their derivatives, emphasizing their potential in anticancer research (De et al., 2011).
Biotechnological and Chemical Applications
Biotechnological Production from Biomass : Lactic acid, derived from the fermentation of biomass sugars, serves as a precursor for various chemicals like acrylic acid. The review discusses the current status and potential of producing valuable chemicals from lactic acid via biotechnological routes, indicating a shift towards greener processes in chemical production (Gao et al., 2011).
Acrolein and Acrylic Acid from Biomass : This article reviews the production of acrolein and acrylic acid from biomass, highlighting the use of platform molecules like glycerol and lactic acid in these catalytic processes. It emphasizes the need for optimizing these bio-based processes to compete with petroleum-based methods, pointing towards future research directions in the field (Grasselli & Trifiró, 2017).
Propiedades
IUPAC Name |
(E)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-11-10(7-8-13(14)15)9-5-3-4-6-12(9)16-11/h3-8H,2H2,1H3,(H,14,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMDNBOMVIMWDA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC=CC=C2O1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2438435.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2438439.png)




![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate](/img/structure/B2438448.png)
![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one](/img/structure/B2438450.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438452.png)

![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide](/img/structure/B2438455.png)
